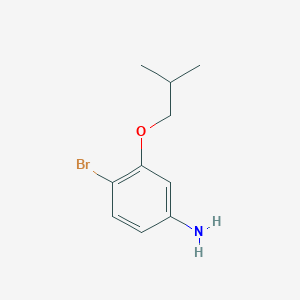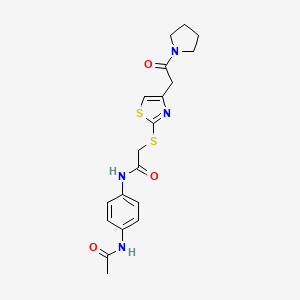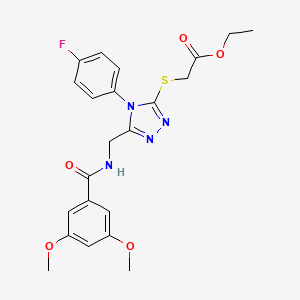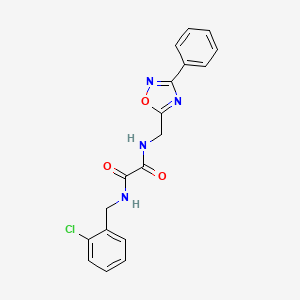
4-ブロモ-3-(2-メチルプロポキシ)アニリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Bromo-3-(2-methylpropoxy)aniline” is a chemical compound that is used as a reagent in various chemical reactions . It is commercially available and can be used for pharmaceutical testing .
Molecular Structure Analysis
The molecular formula of “4-Bromo-3-(2-methylpropoxy)aniline” is C10H14BrNO . The molecular weight is 244.13 . For a detailed molecular structure, a tool like JSmol can be used to visualize the 3D structure .科学的研究の応用
有機合成と医薬品化学
4-ブロモ-3-(2-メチルプロポキシ)アニリンは、有機合成において貴重なビルディングブロックとして役立ちます。 研究者は、それを用いて医薬品中間体などのより複雑な分子を構築します 。その臭素置換基は反応性を高め、多様な変換を可能にします。
作用機序
The mechanism of action of 4-Bromo-3-(2-methylpropoxy)aniline is not well understood. However, it has been suggested that 4-Bromo-3-(2-methylpropoxy)aniline may act as a catalyst in certain reactions, promoting the formation of desired products and inhibiting the formation of undesired products. Additionally, 4-Bromo-3-(2-methylpropoxy)aniline may act as an electron acceptor, allowing for the transfer of electrons from one molecule to another.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Bromo-3-(2-methylpropoxy)aniline are not well understood. However, it has been suggested that 4-Bromo-3-(2-methylpropoxy)aniline may act as an inhibitor of certain enzymes, such as cytochrome P450, which is involved in the metabolism of drugs in the body. Additionally, 4-Bromo-3-(2-methylpropoxy)aniline may act as an antioxidant, scavenging free radicals and reducing oxidative stress.
実験室実験の利点と制限
The main advantage of using 4-Bromo-3-(2-methylpropoxy)aniline in laboratory experiments is its versatility. 4-Bromo-3-(2-methylpropoxy)aniline can react with a variety of other molecules, allowing for the synthesis of a wide range of compounds. Additionally, 4-Bromo-3-(2-methylpropoxy)aniline is relatively inexpensive and easy to obtain.
The main limitation of using 4-Bromo-3-(2-methylpropoxy)aniline in laboratory experiments is the lack of understanding of its mechanism of action. As such, it can be difficult to predict the outcome of certain reactions. Additionally, 4-Bromo-3-(2-methylpropoxy)aniline can be toxic in high concentrations, so caution must be taken when handling it in the laboratory.
将来の方向性
There are numerous potential future directions for 4-Bromo-3-(2-methylpropoxy)aniline research. These include further exploration of its mechanism of action, development of new synthetic methods that utilize 4-Bromo-3-(2-methylpropoxy)aniline, and investigation of its potential applications in the synthesis of novel pharmaceuticals and other organic compounds. Additionally, further research is needed to better understand the biochemical and physiological effects of 4-Bromo-3-(2-methylpropoxy)aniline, as well as its potential toxicity in high concentrations.
合成法
4-Bromo-3-(2-methylpropoxy)aniline can be synthesized in two steps. The first step involves the reaction of 4-bromoaniline and 2-methylpropene to form an intermediate compound, 3-(2-methylpropoxy)aniline. This intermediate compound is then reacted with bromine to form the target compound, 4-Bromo-3-(2-methylpropoxy)aniline. This synthesis method has been used successfully in the laboratory and is relatively straightforward.
特性
IUPAC Name |
4-bromo-3-(2-methylpropoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-7(2)6-13-10-5-8(12)3-4-9(10)11/h3-5,7H,6,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPXSVWGFLMICF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC(=C1)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,6,7,8-Tetrahydro-3H-pyrido[4,3-c][1,2,6]thiadiazine 2,2-dioxide hydrochloride](/img/structure/B2455040.png)
![N-[4-(tert-butyl)phenyl]-5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarboxamide](/img/structure/B2455041.png)

![4-[(4-Fluorophenyl)formamido]butanoic acid](/img/structure/B2455043.png)

![rac-2-((3aR,7aS)-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxol-5-yl)ethan-1-ol](/img/structure/B2455048.png)
![tert-butyl N-{[(2R)-5,5-difluoropiperidin-2-yl]methyl}carbamate](/img/structure/B2455049.png)

![3'H-Spiro{piperidine-4,1'-pyrrolo[3,2-b]pyridine}-2'-one dihydrochloride](/img/structure/B2455052.png)
![[2-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/no-structure.png)
![2-[(4-Fluorophenyl)methylene]-7-(4-methoxyphenoxy)-3-phenyl-1-indanone](/img/structure/B2455056.png)

![(E)-N-benzyl-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enamide](/img/structure/B2455060.png)